4-Anilino-4-phenyl-2-butanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
728-99-4 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-anilino-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H17NO/c1-13(18)12-16(14-8-4-2-5-9-14)17-15-10-6-3-7-11-15/h2-11,16-17H,12H2,1H3 |
InChI Key |
WVOOLSMKIHUDAN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C1=CC=CC=C1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 4 Anilino 4 Phenyl 2 Butanone
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating 4-Anilino-4-phenyl-2-butanone from reaction mixtures, byproducts, or impurities, as well as for quantifying its purity. The choice of technique depends on the compound's volatility, polarity, and the required scale of separation.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to its high resolution and sensitivity. A reversed-phase HPLC method is typically suitable for a compound of this polarity.
Method Parameters: A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and any impurities with varying polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, typically around 254 nm.
Data Interpretation: The purity of the sample is determined by integrating the peak area of the chromatogram. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities, and their relative concentrations can be estimated from their peak areas.
Interactive Data Table: Typical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, it can be amenable to GC analysis, potentially with derivatization to increase its volatility and thermal stability.
Method Parameters: A capillary column with a non-polar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, would be appropriate. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. For structural confirmation and identification of impurities, a mass spectrometer (MS) can be coupled to the GC.
Data Interpretation: The resulting chromatogram displays peaks corresponding to the different components of the sample. The retention time is a characteristic property of the compound under the specific GC conditions. Purity is assessed by the relative area of the main peak.
Interactive Data Table: Hypothetical GC Parameters for this compound Analysis
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (10:1) |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity.
Advantages for this compound Analysis: A UPLC method would offer a more rapid and efficient assessment of purity compared to conventional HPLC. The enhanced resolution would be particularly beneficial for separating closely related impurities or potential stereoisomers. The method parameters would be similar to those for HPLC, but with adjusted flow rates and gradient times to take advantage of the smaller particle size and shorter column lengths.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is obtained which acts as a molecular fingerprint. For this compound, IR spectroscopy can confirm the presence of key structural features.
Expected Spectral Features:
N-H Stretch: A secondary amine, such as the anilino group in this molecule, will typically show a single, medium-intensity absorption band in the region of 3300-3500 cm⁻¹.
C=O Stretch: The ketone carbonyl group will exhibit a strong, sharp absorption band around 1710-1725 cm⁻¹.
Aromatic C-H Stretch: The C-H stretching vibrations of the phenyl rings will appear as a group of bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the butanone backbone will be observed just below 3000 cm⁻¹.
C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds within the aromatic rings will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the anilino group is expected in the 1250-1350 cm⁻¹ range.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Ketone (C=O) | Stretch | 1710 - 1725 | Strong, Sharp |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1250 - 1350 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.
Information Obtained:
Molecular Connectivity: Unambiguously confirms the bonding arrangement of all atoms in the molecule.
Bond Lengths and Angles: Provides precise measurements of the distances between bonded atoms and the angles between bonds.
Conformation: Reveals the spatial orientation of different parts of the molecule, such as the torsion angles of the butanone chain and the orientation of the phenyl and anilino groups.
Stereochemistry: If the molecule is chiral, the absolute configuration can be determined.
Intermolecular Interactions: Details the packing of molecules in the crystal lattice, including hydrogen bonding (e.g., involving the N-H group) and van der Waals interactions.
Hypothetical Crystallographic Data: The successful crystallographic analysis would yield a set of data that describes the unit cell of the crystal and the quality of the structural model.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) ** | 95.5 |
| Volume (ų) ** | 1290 |
| Z | 4 |
| R-factor | < 0.05 |
Chemical Reactivity and Reaction Mechanisms of 4 Anilino 4 Phenyl 2 Butanone
Reactivity of the Ketone Moiety
The ketone functional group in 4-Anilino-4-phenyl-2-butanone is a primary site of chemical reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is the most significant reaction of the carbonyl group in aldehydes and ketones. masterorganicchemistry.comlibretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org
The general mechanism proceeds in two main steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by an acid (like H₃O⁺) or a protic solvent to form the final alcohol product. libretexts.orgyoutube.com
The reactivity of the ketone in this compound is influenced by the steric hindrance from the adjacent bulky groups and the electronic effects of the phenyl and anilino substituents. Reactions with strong nucleophiles, such as Grignard reagents or hydride ions from reagents like sodium borohydride (B1222165), are generally irreversible. masterorganicchemistry.com In contrast, reactions with weaker nucleophiles are often reversible. masterorganicchemistry.com An example of nucleophilic addition is the bioamination of the related compound 4-phenyl-2-butanone, where a transaminase enzyme catalyzes the addition of an amino group to the carbonyl carbon. researchgate.net
Enolization and α-Carbon Reactivity
Like other ketones with α-hydrogens, this compound can undergo enolization to form an enol or an enolate ion. This process involves the removal of a proton from the α-carbon (the carbon atom adjacent to the carbonyl group). The compound has two α-carbons: the methyl group (C1) and the methylene (B1212753) group (C3).
The presence of α-hydrogens on two different carbons means that two distinct enol or enolate forms can be generated. youtube.comyoutube.com
Kinetic Enolate: Formed by removing a proton from the less sterically hindered methyl group (C1).
Thermodynamic Enolate: Formed by removing a proton from the more substituted methylene group (C3).
The formation of these intermediates is crucial for reactions occurring at the α-carbon, such as aldol (B89426) condensations and α-halogenation. The relative stability and formation rates of these enolates depend on the reaction conditions, such as the base used and the temperature.
| Enol Form | Site of Deprotonation | Structural Feature |
|---|---|---|
| (Z)-4-anilino-4-phenylbut-1-en-2-ol | Methyl group (C1) | Terminal double bond |
| (E)-4-anilino-4-phenylbut-3-en-2-ol | Methylene group (C3) | Internal double bond |
Reduction Pathways (e.g., Hydrogenation of Carbonyl Group)
The carbonyl group of the ketone moiety can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents or catalytic hydrogenation. Common laboratory reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com
A significant area of research involves the asymmetric, or enantioselective, reduction of ketones to produce chiral alcohols, which are valuable intermediates in the pharmaceutical industry. researchgate.net Studies on the related compound 4-phenyl-2-butanone have demonstrated successful asymmetric bioreduction using biocatalysts like Saccharomyces cerevisiae (baker's yeast). researchgate.net This process can yield chiral (S)-4-phenyl-2-butanol with high enantiomeric excess and conversion rates. researchgate.net
| Parameter | Optimized Condition/Result |
|---|---|
| Biocatalyst | Glycerol modified Saccharomyces cerevisiae |
| Product | (S)-4-phenyl-2-butanol |
| Enantiomeric Excess (ee) | >99% |
| Conversion | >99% |
| Isolated Yield | 97% |
Reactivity of the Anilino Group
The anilino group consists of a secondary amine attached to a phenyl ring. This functionality introduces nucleophilic and aromatic reactivity to the molecule.
Nucleophilic Properties of the Amine
The nitrogen atom of the anilino group possesses a lone pair of electrons, making it a nucleophilic center. masterorganicchemistry.com The nucleophilicity of this amine is generally greater than that of ammonia (B1221849) but can be influenced by steric hindrance from the adjacent phenyl and butanone groups. masterorganicchemistry.com This nucleophilic character allows the amine to react with various electrophiles. For instance, it can be acylated by reacting with acyl chlorides or acid anhydrides to form amides, or alkylated with alkyl halides.
Aromatic Reactivity (e.g., Electrophilic Aromatic Substitution)
The anilino group strongly influences the reactivity of the phenyl ring to which it is attached. The nitrogen atom can donate its lone pair of electrons into the aromatic π-system through resonance. wikipedia.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.org
The anilino group is classified as a powerful activating group and an ortho, para-director. wikipedia.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. The directing effect is a result of the enhanced stability of the cationic intermediate (arenium ion) when the attack occurs at these positions, as the positive charge can be delocalized onto the nitrogen atom. wikipedia.org
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring.
Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, although these reactions can be complicated by the Lewis acid catalyst complexing with the basic amine group. wikipedia.org
The high reactivity of the aniline (B41778) ring often requires milder reaction conditions compared to benzene (B151609) to avoid polysubstitution.
Intermolecular and Intramolecular Reactions
The reactivity of this compound is dominated by reactions that leverage the nucleophilic character of the aniline nitrogen and the electrophilic nature of the ketone carbonyl. These reactions can occur between two or more molecules (intermolecular) or within the same molecule (intramolecular), leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
Intermolecular Reactions:
The presence of both a nucleophilic amine and an enolizable ketone makes this compound a potential participant in intermolecular condensation reactions. For instance, in the presence of a suitable catalyst, it could react with aldehydes or other ketones in a Claisen-Schmidt type condensation. In this scenario, the α-carbon to the ketone of this compound would act as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.
Furthermore, the secondary amine can participate in nucleophilic addition reactions with various electrophiles. For example, it can react with acyl chlorides or acid anhydrides to form the corresponding N-acylated products.
Intramolecular Reactions:
The most significant and well-documented reactions involving structures akin to this compound are intramolecular cyclizations. The spatial proximity of the aniline moiety and the butanone chain facilitates ring-forming reactions, often under acidic conditions. Two prominent examples of such cyclizations are the Combes quinoline (B57606) synthesis and the Fischer indole (B1671886) synthesis.
Combes Quinoline Synthesis: This reaction involves the acid-catalyzed cyclization of β-anilino ketones to form quinolines. In the case of this compound, protonation of the carbonyl oxygen would be followed by a nucleophilic attack from the aniline ring at the carbonyl carbon. Subsequent dehydration would lead to the formation of a 2-methyl-4-phenylquinoline. The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid. The rate-determining step in the Combes synthesis is the annulation of the molecule.
Fischer Indole Synthesis: While the direct precursor for a Fischer indole synthesis is a phenylhydrazone, the structural components of this compound are relevant to a related cyclization. If this compound were to be in equilibrium with or transformed into a corresponding enamine, an acid-catalyzed intramolecular electrophilic attack by the enamine double bond onto the aniline ring could occur. However, the classical Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with a ketone. If phenylhydrazine were reacted with 4-phenyl-2-butanone, the resulting phenylhydrazone could undergo the Fischer indole synthesis to produce 2-methyl-3-phenylindole. The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine tautomer.
The regioselectivity of these intramolecular cyclizations can be influenced by substituents on both the aniline and the ketone components. For this compound, the substitution pattern is fixed, and the primary intramolecular reaction expected under acidic conditions is the Combes quinoline synthesis.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can significantly impact the rate and outcome of chemical reactions involving this compound, particularly its intramolecular cyclizations. Solvents can influence reaction kinetics by stabilizing or destabilizing reactants, transition states, and intermediates. Moreover, solvent polarity and its ability to participate in hydrogen bonding can affect the selectivity of a reaction, favoring one pathway over another.
For the Fischer indole synthesis , solvent effects have been more extensively studied. The reaction is often performed in polar aprotic solvents like DMSO or acetic acid. The polarity of the solvent can influence the tautomeric equilibrium between the hydrazone and the enehydrazine intermediate, which is a key step in the reaction mechanism. Furthermore, the solvent can affect the rate of the wikipedia.orgwikipedia.org-sigmatropic rearrangement. In some cases, the use of ionic liquids as solvents has been shown to accelerate the Fischer indole synthesis.
The selectivity of the Fischer indole synthesis, especially when using unsymmetrical ketones, is also influenced by the reaction medium. The ratio of the two possible regioisomeric indoles can be dependent on the acidity of the medium and the solvent used. For instance, the cyclization of the phenylhydrazone of ethyl methyl ketone can yield two different indoles, and the product ratio is sensitive to the acid catalyst and solvent system employed.
| Reaction | Substrate | Solvent/Catalyst | Observation |
| Combes Quinoline Synthesis | Aniline and β-diketone | H₂SO₄ | Standard acidic condition for cyclization. |
| Aniline and β-diketone | Polyphosphoric Acid (PPA) / Alcohols | Formation of polyphosphoric ester (PPE) as a more effective dehydrating agent. | |
| Fischer Indole Synthesis | Phenylhydrazone of an unsymmetrical ketone | Varies (e.g., different concentrations of H₃PO₄) | Product ratio of isomeric indoles is dependent on the acid concentration. rsc.org |
| Phenylhydrazine and a ketone | Polar aprotic solvents (e.g., DMSO, AcOH) | Commonly used solvents for the reaction. |
Mechanistic Investigations through Isotopic Labeling
Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions by tracing the fate of specific atoms throughout the transformation. While no specific isotopic labeling studies have been reported for this compound itself, the mechanisms of the related Combes quinoline and Fischer indole syntheses have been investigated using this technique.
In the Fischer indole synthesis , isotopic labeling studies have been crucial in confirming the proposed mechanism. For example, by labeling the nitrogen atom of the phenylhydrazine that is not directly attached to the aromatic ring (the β-nitrogen) with ¹⁵N, it has been shown that this nitrogen is eliminated as ammonia during the final step of the reaction. Conversely, when the nitrogen atom attached to the aromatic ring (the α-nitrogen) is labeled, the ¹⁵N is incorporated into the resulting indole ring. This unequivocally demonstrates that the N-N bond is cleaved during the reaction, consistent with the wikipedia.orgwikipedia.org-sigmatropic rearrangement mechanism. wikipedia.org
For the Combes quinoline synthesis , while less common, isotopic labeling could be used to probe the details of the cyclization and dehydration steps. For instance, labeling the oxygen of the ketone carbonyl with ¹⁸O would confirm that this oxygen is lost as water during the dehydration step. Similarly, deuterium (B1214612) labeling of the aniline ring at the ortho positions could provide insights into the electrophilic aromatic substitution step and whether it is reversible.
These types of mechanistic studies, although not performed directly on this compound, provide a strong foundation for understanding its chemical reactivity and predicting the pathways it will follow under various reaction conditions. The principles established from studies on analogous systems are directly applicable to understanding the behavior of this specific β-anilino ketone.
Computational and Theoretical Investigations of 4 Anilino 4 Phenyl 2 Butanone
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance between accuracy and computational cost.
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the molecular structure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 4-Anilino-4-phenyl-2-butanone, which has several rotatable single bonds, multiple low-energy conformations (conformers) may exist.
A conformer analysis would involve systematically rotating the key dihedral angles—such as those around the C-N bond and the C-C bonds of the butyl chain—to locate all stable isomers. The geometry of each conformer would then be fully optimized, typically using a functional like B3LYP with a basis set such as 6-31G(d,p). The relative energies of these conformers would be calculated to identify the global minimum energy structure, which is the most likely conformation to be observed under experimental conditions.
A hypothetical geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles.
Hypothetical Optimized Geometry Parameters (Illustrative Example) This table presents plausible data for the global minimum conformer of this compound for illustrative purposes.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C(phenyl)-N | 1.41 | |
| N-C(chiral) | 1.46 | |
| C(chiral)-C(phenyl) | 1.53 | |
| C(chiral)-CH2 | 1.54 | |
| CH2-C=O | 1.52 | |
| C=O | 1.22 | |
| C=O - CH3 | 1.51 | |
| Bond Angles (°) | ||
| C(phenyl)-N-C(chiral) | 121.5 | |
| N-C(chiral)-C(phenyl) | 110.8 | |
| N-C(chiral)-CH2 | 111.2 | |
| C(chiral)-CH2-C=O | 112.5 | |
| Dihedral Angles (°) | ||
| C(phenyl)-N-C(chiral)-C(phenyl) | -75.3 | |
| N-C(chiral)-CH2-C=O | 65.1 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. bldpharm.combldpharm.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. bldpharm.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemimpex.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and more reactive. chemimpex.com
For this compound, an FMO analysis would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the phenyl ring attached to the chiral carbon and the carbonyl group, identifying the carbonyl carbon as a potential site for nucleophilic attack.
Hypothetical Frontier Molecular Orbital Data (Illustrative Example) This table presents plausible data for this compound for illustrative purposes.
| Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Localized on the aniline ring and nitrogen lone pair. |
| LUMO | -0.95 | Distributed across the carbonyl group and adjacent phenyl ring. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Suggests moderate chemical stability. |
An Electrostatic Potential (ESP) map illustrates the charge distribution within a molecule on its van der Waals surface. It is a valuable tool for visualizing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps help predict how molecules will interact with each other, identifying sites for nucleophilic and electrophilic attack.
For this compound, an ESP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A second, less intense negative region would likely be associated with the delocalized pi-electrons of the aniline ring. Regions of positive potential would be expected around the amine hydrogen and the hydrogens on the carbon atoms adjacent to the electron-withdrawing carbonyl and phenyl groups. This visualization provides a clear rationale for intermolecular interactions and the initial steps of chemical reactions.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the molecule's conformational landscape, revealing how it flexes, rotates, and transitions between different shapes at a given temperature. chalcogen.ro
An MD simulation of this compound, performed in a solvent like water or ethanol, would reveal the accessible conformations and the energy barriers between them. This would provide a more realistic picture of the molecule's behavior in solution than static calculations alone. The simulation could track the fluctuations of key dihedral angles, showing the flexibility of the butyl chain and the rotational freedom of the phenyl and anilino groups. This information is crucial for understanding how the molecule's shape might adapt to fit into an enzyme's active site or interact with other molecules.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that attempt to correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or biological activity. It is important to note that QSAR models are built on datasets of multiple, structurally related compounds, not a single molecule.
Therefore, a QSAR study of this compound would involve its inclusion in a larger set of analogous β-aminoketones. The goal would be to develop a predictive model for a property like chemical reactivity. To achieve this, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound in the series. These descriptors could include:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.
A statistical method, such as multiple linear regression or partial least squares, would then be used to create a mathematical equation linking these descriptors to an experimentally measured reactivity parameter (e.g., the rate constant for a specific reaction). Such a model would allow for the prediction of reactivity for new, unsynthesized analogs, guiding future chemical design. While studies on related structures like 4-anilino-3-quinolinecarbonitriles exist, a specific QSAR model for the reactivity of this compound and its direct analogs is not available in the searched literature. tcichemicals.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed map of the energy changes that occur as reactants are converted into products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate.
This compound is a classic product of the three-component Mannich reaction, involving an aldehyde (benzaldehyde), a primary amine (aniline), and an enolizable ketone (acetone). wikipedia.org Reaction pathway modeling could elucidate the detailed mechanism of its formation. The key steps that would be investigated include:
Formation of an iminium ion from the reaction of aniline and benzaldehyde (B42025).
Tautomerization of acetone (B3395972) to its enol form.
Nucleophilic attack of the enol on the iminium ion to form the C-C bond.
DFT calculations could be used to compute the energies of the reactants, intermediates, transition states, and the final product. By identifying the transition state structure for the rate-determining step, the activation energy (the energy difference between the reactants and the transition state) can be calculated. This theoretical value can then be compared with experimental kinetic data to validate the proposed mechanism. This analysis would provide fundamental insights into why the reaction proceeds efficiently and what factors control its outcome.
Synthetic Applications and Derivatization of 4 Anilino 4 Phenyl 2 Butanone
Role as an Intermediate in Complex Molecule Synthesis
As a γ-amino ketone, 4-anilino-4-phenyl-2-butanone is a significant building block for constructing larger, more complex molecules. The presence of both a nucleophilic nitrogen atom and an electrophilic carbonyl carbon within the same molecule, separated by a flexible alkyl chain, allows for a variety of intramolecular and intermolecular reactions. This dual reactivity is leveraged in multi-step synthetic sequences to build intricate molecular frameworks.
One of the primary roles of γ-amino ketones is as synthons for nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of biologically active natural products and synthetic pharmaceuticals. For instance, derivatives of this compound can serve as key intermediates in the synthesis of complex alkaloids and other pharmacologically relevant scaffolds. The strategic positioning of the functional groups enables chemists to design reaction cascades where the amino ketone is transformed sequentially to introduce additional complexity and stereochemical centers, ultimately leading to the target molecule.
Derivatization to Form Novel Chemical Scaffolds
The functional groups of this compound are ripe for derivatization, providing access to a diverse array of novel chemical structures. The secondary amine can be acylated, alkylated, or used in cyclization reactions, while the ketone can undergo reactions typical of carbonyl compounds, such as condensation, reduction, and addition reactions.
The intramolecular cyclization of this compound and its analogues is a powerful strategy for synthesizing various heterocyclic systems.
Quinolones: The structure of this compound is an ideal precursor for the synthesis of substituted quinolines through intramolecular cyclization. This transformation can be viewed as a variation of classic quinoline (B57606) syntheses like the Combes synthesis or the Friedländer annulation. Typically, under acidic conditions (e.g., polyphosphoric acid or sulfuric acid), the ketone's carbonyl group is protonated, which activates it for an intramolecular electrophilic attack by the electron-rich aniline (B41778) ring. The subsequent dehydration of the resulting cyclic alcohol intermediate leads to the formation of a dihydroquinoline, which can then be oxidized to the aromatic quinoline system. This method allows for the synthesis of 2,4-disubstituted quinolines.
Pyrroles: While the classic Paal-Knorr synthesis requires a 1,4-dicarbonyl compound to react with a primary amine to form a pyrrole (B145914), a γ-amino ketone like this compound can be envisioned as a precursor. organic-chemistry.orgrgmcet.edu.in A potential synthetic route could involve the oxidation of the C4 position (the carbon bearing the phenyl and anilino groups) to introduce a second carbonyl group, thereby forming a 1,4-dicarbonyl intermediate. This intermediate could then undergo an intramolecular cyclization and dehydration, with the existing anilino nitrogen acting as the amine source, to yield a polysubstituted N-phenylpyrrole. Alternatively, the Knorr pyrrole synthesis, which utilizes an α-amino ketone, highlights the utility of amino ketones in constructing pyrrole rings. wikipedia.orgthermofisher.com
Azepines: The synthesis of seven-membered azepine rings can be achieved from γ-amino ketones. Research has demonstrated that a silver-catalyzed [5+2] cycloaddition between a γ-amino ketone and an alkyne can efficiently construct the azepine core. researchgate.net In this approach, this compound could react with various alkynes, leading to the formation of highly functionalized dihydroazepines in a single step. Furthermore, related seven-membered heterocyclic systems like benzodiazepines are commonly synthesized from the condensation of diamines with ketones, indicating the importance of the ketone functionality in building such ring systems. ias.ac.innih.govijtsrd.com
Table 1: Potential Heterocyclic Synthesis from this compound This table is interactive. You can sort and filter the data.
| Target Heterocycle | General Method | Plausible Reagents/Conditions | Resulting Scaffold |
|---|---|---|---|
| Quinoline | Intramolecular Cyclization | Polyphosphoric Acid (PPA), Heat | 2-Methyl-4-phenylquinoline |
| Pyrrole | Oxidation followed by Cyclization | Oxidizing Agent (e.g., SeO₂), then Acid | 1,5-Diphenyl-3-methylpyrrole |
| Azepine | [5+2] Cycloaddition | Alkyne (e.g., Phenylacetylene), AgSbF₆ | 1,7-Diphenyl-5-methyl-2,3-dihydro-1H-azepine |
The ketone functionality of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by a mild acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of an imine replaces the C=O double bond with a C=N double bond, which can be a valuable functional handle for further transformations, such as reduction to a secondary amine or as an electrophilic site for nucleophilic attack.
Table 2: Representative Imine Formation Reactions This table is interactive. You can sort and filter the data.
| Primary Amine Reactant | Reagent/Conditions | Product Name |
|---|---|---|
| Methylamine | Mild Acid (e.g., Acetic Acid) | N-methyl-4-anilino-4-phenyl-2-butanimine |
| Benzylamine | Mild Acid (e.g., Acetic Acid) | N-benzyl-4-anilino-4-phenyl-2-butanimine |
| Hydroxylamine | Mild Acid (e.g., Acetic Acid) | This compound oxime |
Preparation of Precursors for Advanced Organic Materials
While specific applications of this compound in advanced materials are not extensively documented, its structural components are characteristic of precursors used in materials science. The combination of aromatic rings (aniline and phenyl) and reactive functional groups suggests potential utility in creating dyes, polymers, and organic electronic materials.
Dyes and Pigments: Aniline and its derivatives are foundational to the synthetic dye industry. They serve as key components in the synthesis of azo dyes through diazotization and coupling reactions. The aniline moiety in this compound could be similarly functionalized. Furthermore, ketones are known intermediates in the synthesis of various pigments and dyes, such as triphenylmethane (B1682552) dyes.
Polymers: The amine and ketone functionalities could be used to incorporate this molecule into polymer chains. For example, the amine could react with dicarboxylic acids to form polyamides, or the ketone could be involved in polymerization reactions that form carbon-carbon bonds. The rigid phenyl and anilino groups could impart desirable thermal or mechanical properties to the resulting polymer.
Organic Electronics: Many organic materials used in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), are built from π-conjugated systems containing electron-donating and electron-accepting groups. Aniline is a well-known electron donor. The core structure of this compound could be chemically modified, for example, through cyclization to form larger conjugated systems like quinolines or other fused heterocycles, to create novel materials with interesting electronic or photophysical properties.
Synthesis of Analogues with Modified Anilino or Phenyl Moieties
The synthesis of analogues of this compound is readily achievable by modifying the starting materials. A common synthetic route to this compound would involve the reaction of a specific aniline with a phenyl-containing butanone derivative. By systematically varying the substituents on either the aniline or the phenyl ring, a diverse library of analogues can be generated.
For example, using substituted anilines (e.g., p-methoxyaniline, m-chloroaniline) in the synthesis would yield analogues with modified electronic properties on the anilino portion of the molecule. Similarly, starting with a substituted acetophenone (B1666503) to build the butanone chain would place substituents on the C4-phenyl ring. This approach is crucial in fields like medicinal chemistry for structure-activity relationship (SAR) studies, where the impact of different functional groups on biological activity is systematically explored.
Table 3: Examples of Potential Analogues via Modified Starting Materials This table is interactive. You can sort and filter the data.
| Aniline Precursor | Phenyl Ketone Precursor | Resulting Analogue |
|---|---|---|
| Aniline | Acetophenone | This compound |
| 4-Methoxyaniline | Acetophenone | 4-(4-Methoxyanilino)-4-phenyl-2-butanone |
| Aniline | 4-Chloroacetophenone | 4-Anilino-4-(4-chlorophenyl)-2-butanone |
| 3-Nitroaniline | Acetophenone | 4-(3-Nitroanilino)-4-phenyl-2-butanone |
Advanced Topics and Future Research Directions
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. For the synthesis of 4-anilino-4-phenyl-2-butanone, this involves moving away from traditional methods that may use harsh catalysts or volatile organic solvents.
Future research is centered on several key areas:
Enzymatic Catalysis: Biocatalysis represents a highly promising green alternative. Enzymes like transaminases can catalyze the transfer of an amino group to a ketone, offering high selectivity under mild, aqueous conditions. The use of lipase (B570770) enzymes has also been explored for aza-Michael additions, demonstrating the potential for biocatalytic routes to β-amino acid esters, a related class of compounds.
Benign Solvents: Replacing conventional organic solvents with greener alternatives like water or ionic liquids is a major focus. Water not only is environmentally friendly but has been shown in some cases to accelerate aza-Michael reactions.
Heterogeneous Catalysts: The development of solid, reusable catalysts is a core tenet of green chemistry. Materials like silica (B1680970) sulfuric acid, sulfated zirconia, and various clays (B1170129) are being investigated for aza-Michael additions. These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste.
| Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Catalyst | Homogeneous acids/bases (e.g., AlCl₃) | Enzymes (e.g., lipases), reusable solid acids (e.g., silica sulfuric acid, clays) |
| Solvent | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |
| Atom Economy | Can be moderate, with potential for byproducts | High, especially in one-pot or cascade reactions that minimize intermediate steps |
| Work-up/Purification | Often requires aqueous quenching and extraction | Simple filtration to remove heterogeneous catalyst, minimizing waste |
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. The use of microreactors—devices with channels of sub-millimeter dimensions—is particularly promising for the synthesis of this compound.
Key benefits and research directions include:
Enhanced Process Control: Microreactors provide superior heat and mass transfer, allowing for precise control over reaction temperature and mixing. This can lead to higher yields, increased selectivity, and the suppression of side reactions.
Safety and Scalability: The small volume within a microreactor minimizes the risks associated with handling hazardous materials or highly exothermic reactions. Scaling up production is achieved by operating the system for longer durations or by using multiple reactors in parallel, avoiding the re-optimization challenges often seen in batch scale-up.
Multi-step Synthesis: Flow systems are ideally suited for integrating multiple reaction steps. For instance, the synthesis of this compound could be coupled with in-line purification or subsequent transformation steps, creating a streamlined and automated process.
| Parameter | Benefit in Flow Chemistry | Reference |
|---|---|---|
| Heat Transfer | Superior temperature control, enabling higher reaction temperatures and rates safely. | |
| Mass Transfer | Rapid and efficient mixing, leading to increased yields and selectivity. | |
| Safety | Small reaction volumes reduce the risk of thermal runaways and exposure to hazardous intermediates. | |
| Scalability | Production is easily scaled by extending run time or "numbering-up" reactors. | |
| Reproducibility | High reproducibility and process reliability due to precise control. |
Catalyst Development for Specific Transformations
The core of synthesizing this compound is the aza-Michael addition, and catalyst development is crucial for improving this transformation. A major goal is achieving high enantioselectivity to produce specific chiral versions of the molecule, which is often critical for pharmaceutical applications.
Future research in catalyst development focuses on:
Asymmetric Organocatalysis: Chiral organocatalysts, which are small organic molecules, have emerged as a powerful tool for asymmetric synthesis. For the aza-Michael addition of anilines, catalysts derived from natural sources like cinchona alkaloids (e.g., quinine (B1679958) and cinchonine) and synthetic scaffolds like squaramides and bifunctional thioureas have shown great promise in delivering products with high enantiomeric excess (ee).
Heterogeneous and Reusable Catalysts: To align with green chemistry principles, there is a strong drive to develop solid-supported catalysts. Immobilizing chiral organocatalysts or Lewis acids onto a solid support (like silica or polymers) allows for easy recovery and reuse, reducing costs and waste.
Lewis Acid Catalysis: A broad range of Lewis acid catalysts, including compounds of zinc, iodine, and zirconium, have been investigated to activate the unsaturated ketone and facilitate the amine addition. Research continues to find milder, more efficient, and less toxic Lewis acid systems.
| Catalyst Class | Examples | Key Advantages | Reference |
|---|---|---|---|
| Organocatalysts | Cinchona alkaloids, squaramides, thioureas, proline derivatives | High enantioselectivity, metal-free, low toxicity. | |
| Heterogeneous Catalysts | Silica sulfuric acid, sulfated zirconia, Montmorillonite K10 clay | Reusable, easy to separate, environmentally friendly. | |
| Lewis Acids | Zn(OTf)₂, InCl₃, FeCl₃, Iodine | Activation of the Michael acceptor, can be effective in small quantities. | |
| Biocatalysts | Lipases, Transaminases | High selectivity, mild reaction conditions, environmentally benign. |
Exploration of Novel Reaction Pathways
Beyond optimizing the direct aza-Michael addition, researchers are exploring novel reaction pathways that can build molecular complexity more efficiently. These advanced strategies often involve cascade or tandem reactions, where multiple chemical bonds are formed in a single operation.
Promising areas for future exploration include:
Cascade Reactions: A key area of interest is the development of cascade reactions that are initiated by an aza-Michael addition. For example, the intermediate formed after the initial addition of aniline (B41778) could be designed to undergo a subsequent intramolecular cyclization or condensation, rapidly generating more complex heterocyclic structures from simple starting materials.
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials can efficiently produce complex products. A potential MCR could involve an aldehyde, an amine, and a ketone to generate the β-amino ketone scaffold in a single step, such as in the Mannich reaction.
Photocatalysis and Electrosynthesis: Using light (photocatalysis) or electricity (electrosynthesis) to drive reactions offers new modes of reactivity that can often be performed under very mild conditions. These methods could provide alternative, sustainable ways to activate the substrates for the key C-N bond formation.
| Pathway Type | Description | Potential Advantage |
|---|---|---|
| Conventional Aza-Michael Addition | Stepwise addition of aniline to benzylideneacetone (B49655). | Well-understood, reliable. |
| Cascade (Tandem) Reactions | The initial product undergoes further spontaneous reactions in the same pot. | Increased efficiency, reduced waste and purification steps. |
| Multicomponent Reactions | Three or more reactants combine in a single operation to form the product. | High atom and step economy, rapid generation of molecular complexity. |
| Photocatalysis/Electrosynthesis | Use of light or electricity to initiate or catalyze the reaction. | Mild conditions, unique reactivity, potential for green energy input. |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are set to transform organic synthesis by providing powerful predictive tools. For a target like this compound, these technologies can accelerate discovery and optimization in several ways.
Key applications include:
Forward Reaction Prediction: ML models, trained on vast databases of known chemical reactions, can predict the most likely product(s) of a given set of reactants and conditions. This allows chemists to evaluate the feasibility of a proposed synthetic step before running the experiment, saving time and resources.
Retrosynthesis Planning: AI-powered tools can suggest multiple synthetic pathways to a target molecule by working backward from the product to simpler, commercially available starting materials. These tools can uncover both well-known routes and novel, non-intuitive strategies for synthesis.
Condition Optimization: Machine learning algorithms can analyze data from a small number of initial experiments to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, concentration) to maximize yield or selectivity. This data-driven approach is often more efficient than traditional one-variable-at-a-time optimization.
Mechanism Elucidation: Computational chemistry, often augmented by machine learning, can be used to model reaction mechanisms in detail. Understanding the precise pathway, including transition states and intermediates, provides fundamental insights that can guide the design of better catalysts and reaction conditions.
| Application | Description | Impact on Synthesis of this compound |
|---|---|---|
| Forward Prediction | Predicts the major product and yield from given reactants and conditions. | Validates potential reaction steps and helps avoid failed experiments. |
| Retrosynthesis | Proposes synthetic routes by deconstructing the target molecule. | Identifies efficient and novel pathways from available starting materials. |
| Condition Optimization | Uses algorithms to find the best reaction parameters for optimal yield/selectivity. | Reduces the number of experiments needed to develop a high-yielding process. |
| Mechanism Analysis | Uses computational models to study the detailed reaction pathway. | Provides insights for designing more effective catalysts and reaction setups. |
Q & A
Q. What are the key synthetic routes for 4-Anilino-4-phenyl-2-butanone, and how do their efficiencies compare?
- Methodological Answer : The synthesis of structurally analogous ketones, such as 4-Phenyl-2-butanone, involves condensation reactions (e.g., benzyl chloride condensation followed by hydrolysis and decarboxylation) . For this compound, a plausible route could involve:
Mannich reaction : Combining aniline, phenylacetone, and formaldehyde under acidic conditions to introduce the anilino group.
Grignard addition : Reacting 4-phenyl-2-butanone with an aniline-derived Grignard reagent.
Comparative efficiency can be assessed via yield optimization studies (e.g., varying catalysts or solvents) and purity analysis using HPLC.
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Mannich Reaction | 65–75 | ≥95% | Byproduct formation |
| Grignard Addition | 50–60 | ≥90% | Moisture sensitivity |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the presence of the anilino (-NH-C6H5) and phenyl groups. For example, the ketone carbonyl (C=O) typically appears at ~205–210 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (C16H17NO, expected m/z = 239.13).
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) provide functional group confirmation.
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature : Store at -20°C (long-term) vs. 4°C (short-term) and monitor degradation via TLC or GC-MS.
- Light exposure : Compare amber vs. clear glass vials under UV/visible light to detect photolytic byproducts .
- Humidity : Conduct Karl Fischer titration to measure moisture absorption and its impact on hydrolysis.
Advanced Research Questions
Q. How can researchers design experiments to study the reaction mechanisms of this compound with electrophilic agents?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with nitrosonium (NO⁺) or acylating agents.
- Isotopic Labeling : Introduce ¹⁵N in the anilino group to track nucleophilic attack pathways via NMR .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to identify transition states and activation energies .
Q. How should contradictions in reported reaction yields for this compound derivatives be resolved?
- Methodological Answer :
- Replication : Reproduce experiments using standardized protocols (e.g., solvent purity ≥99.9%, inert atmosphere).
- Variable Isolation : Systematically test variables (e.g., catalyst loading, reaction time) to identify critical factors.
- Statistical Analysis : Apply ANOVA to assess significance of yield differences across studies .
Q. What computational strategies predict the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on analogous ketone interactions .
- Pharmacophore Modeling : Identify essential moieties (e.g., phenyl ring, ketone) for target affinity using Schrödinger Suite.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes.
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- Waste Disposal : Neutralize acidic/basic byproducts before transferring to hazardous waste containers .
Data Reproducibility
Q. What steps ensure reproducibility in synthesizing and analyzing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
